molecular formula C7H7NO3 B1352898 Methyl 5-hydroxypyridine-2-carboxylate CAS No. 30766-12-2

Methyl 5-hydroxypyridine-2-carboxylate

Cat. No.: B1352898
CAS No.: 30766-12-2
M. Wt: 153.14 g/mol
InChI Key: YYAYXDDHGPXWTA-UHFFFAOYSA-N
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Description

Methyl 5-hydroxypyridine-2-carboxylate is an organic compound with the molecular formula C7H7NO3. It is a derivative of pyridine, featuring a hydroxyl group at the 5-position and a carboxylate ester group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Methyl 5-hydroxypyridine-2-carboxylate primarily targets nitric oxide (NO) in the body . Nitric oxide is a key signaling molecule that plays a crucial role in various physiological and pathological processes. It is involved in vasodilation, neurotransmission, and immune response .

Mode of Action

This compound exhibits NO inhibitory effects in vitro . It inhibits NO in LPS-stimulated RAW264.7 and BV2 cells, with IC50s of 115.67 and 118.80 μM, respectively . This means that the compound can reduce the production or effectiveness of nitric oxide in these cells.

Result of Action

The primary result of this compound’s action is the inhibition of nitric oxide in certain cells . This could potentially lead to changes in the physiological processes that nitric oxide is involved in, such as vasodilation, neurotransmission, and immune response.

Biochemical Analysis

Biochemical Properties

Methyl 5-hydroxypyridine-2-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of nitric oxide (NO) production. In vitro studies have shown that this compound inhibits NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 cells, with IC50 values of 115.67 and 118.80 μM, respectively . This inhibition suggests that this compound interacts with enzymes involved in the NO synthesis pathway, potentially affecting the activity of inducible nitric oxide synthase (iNOS).

Cellular Effects

This compound has been observed to influence various cellular processes. It does not exhibit cytotoxic effects at concentrations ranging from 6.25 to 200 μM . The compound’s ability to inhibit NO production suggests it may play a role in modulating inflammatory responses and immune cell function. Additionally, this compound may impact cell signaling pathways related to inflammation and immune responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the NO synthesis pathway. By inhibiting the activity of iNOS, the compound reduces the production of NO, a key mediator in inflammatory responses . This inhibition likely occurs through direct binding interactions with the enzyme, preventing its activation and subsequent NO synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound exhibits stability under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . Long-term studies have shown that this compound maintains its inhibitory effects on NO production without significant degradation.

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits NO production without causing adverse effects. At higher doses, potential toxic effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis and degradation of NO. The compound interacts with enzymes such as iNOS, affecting the overall metabolic flux and levels of NO in cells . This interaction may also influence other metabolic pathways related to inflammation and immune responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its inhibitory effects on NO production .

Subcellular Localization

This compound is localized within specific subcellular compartments, such as the cytoplasm, where it interacts with iNOS to inhibit NO production . The compound’s localization is likely influenced by targeting signals and post-translational modifications that direct it to its site of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-hydroxypyridine-2-carboxylate can be synthesized through several methods. One common approach involves the hydroxymethylation of pyridine, followed by esterification. The reaction typically involves the use of methanol and appropriate catalysts under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxypyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methyl 5-hydroxypyridine-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-hydroxy-2-pyridinecarboxylate: Similar in structure but may differ in specific functional groups or positions.

    5-Hydroxy-2-pyridinecarboxylic acid methyl ester: Another derivative with similar properties.

Uniqueness

Methyl 5-hydroxypyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit nitric oxide production sets it apart from other similar compounds .

Properties

IUPAC Name

methyl 5-hydroxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAYXDDHGPXWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405832
Record name Methyl 5-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30766-12-2
Record name 2-Pyridinecarboxylic acid, 5-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30766-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 7.9 g of 5-benzyloxy-2-pyridinecarboxylic acid methyl ester, 100 ml of 75% aqueous ethanol and 0.2 g of palladium over carbon (5%) is hydrogenated at 47 psi at room temperature. After the theoretical uptake of hydrogen, the mixture is filtered and the filtrate evaporated to yield 5-hydroxy-2-pyridinecarboxylic acid methyl ester melting at 191.5°-192.5°.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-hydroxypyridine-2-carboxylic acid (1.0 g, 7.2 mmol) in methanol (15 mL) was added sulfuric acid (881 μL, 16.53 mmol) dropwise and the reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo, diluted with DCM (100 mL), washed with sat. aq NaHCO3 solution. The organic layer was separated and dried with sodium sulfate, filtered and concentrated in vacuo to give methyl 5-hydroxypyridine-2-carboxylate, which was used without further purification. ESI-MS m/z calc. 150.1. found 154.1 (M+1)+; Retention time: 0.33 minutes (3 min run).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
881 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To 5-hydroxypyridine-2-carboxylic acid (5.0 g, 36 mmol) suspended in CH2Cl2 (120 mL) was added DMF (1 mL) followed by oxalyl chloride (4.7 g, 37 mmol). After 1 hour, excess MeOH was added. The resulting mixture was stripped of solvent in vacuo yielding a brown solid that was washed with hot EtOAc. Yielded 4.6 g of product.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
4.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Gaseous hydrogen chloride was passed through a solution of 5 g of dry 5-hydroxy-2-pyridinecarboxylic acid in 100 ml methanol for 5 hours at 70° C. The mixture was kept for 2 days at room temperature and the solvent removed in vacuo. The residue was taken up in a minimum amount of water and neutralized with ammonium hydroxide. The precipitate was removed by filtration and the ester was separated in 70% yield from the acid by recrystallizing from isopropyl alcohol; m.p. 188°-190°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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